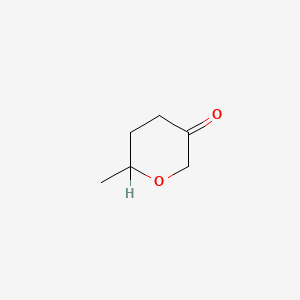![molecular formula C5H11ClN2O B6269116 rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans CAS No. 1955556-77-0](/img/no-structure.png)
rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans (rac-NAC) is a cyclic derivative of the amino acid alanine. It is a white powder that is soluble in water and has a molecular weight of 217.64 g/mol. Rac-NAC is a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2) and is used in the treatment of inflammation and pain. Rac-NAC has been studied extensively and has been found to be effective in reducing inflammation and pain in laboratory animals.
作用機序
Rac-NAC works by inhibiting the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are molecules that are involved in inflammation and pain. By blocking the activity of COX-2, Rac-NAC reduces the production of prostaglandins and thus reduces inflammation and pain.
Biochemical and Physiological Effects
Rac-NAC has been found to reduce inflammation and pain in laboratory animals. It has also been found to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in inflammation. In addition, Rac-NAC has been found to reduce the production of nitric oxide, which is a molecule involved in the regulation of blood pressure.
実験室実験の利点と制限
Rac-NAC is a potent inhibitor of COX-2 and is thus effective in reducing inflammation and pain in laboratory animals. However, it is important to note that the effects of Rac-NAC on humans are not yet known. In addition, Rac-NAC has been found to be toxic to certain cell types, which can limit its use in laboratory experiments.
将来の方向性
Rac-NAC has potential for use in the treatment of a variety of conditions, including inflammation, pain, and cancer. Further research is needed to determine the safety and efficacy of Rac-NAC in humans. In addition, further research is needed to determine the optimal dose and route of administration of Rac-NAC. Finally, further research is needed to determine the mechanism of action of Rac-NAC in order to develop more effective and safer drugs.
合成法
Rac-NAC can be synthesized by the reaction of 1-amino-2-chlorocyclopropane with acetic anhydride in the presence of sodium acetate. The reaction is carried out under anhydrous conditions at room temperature. After the reaction is complete, the product is isolated by precipitation with ethanol. The product can then be purified by recrystallization from ethanol.
科学的研究の応用
Rac-NAC has been extensively studied in laboratory animals and has been found to be effective in reducing inflammation and pain. It has been used in the treatment of arthritis, inflammation of the gastrointestinal tract, and inflammation of the respiratory tract. Rac-NAC has also been studied in combination with other drugs to treat cancer and has been found to be effective in reducing the growth of certain types of tumors.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans involves the conversion of a starting material into the final product through a series of chemical reactions.", "Starting Materials": [ "Cyclopropane carboxylic acid", "Methanol", "Sodium hydroxide", "Hydrochloric acid", "Ammonium chloride", "Sodium nitrite", "Sodium sulfite", "Sodium bicarbonate", "Acetic acid", "Acetic anhydride", "Ethanol", "Sodium borohydride", "Acetone", "Hydrogen chloride gas", "Sodium cyanoborohydride", "N,N-Dimethylformamide", "Triethylamine", "Chloroacetyl chloride", "Sodium chloride", "Water" ], "Reaction": [ "Cyclopropane carboxylic acid is reacted with methanol and sodium hydroxide to form methyl cyclopropane carboxylate.", "Methyl cyclopropane carboxylate is reacted with hydrochloric acid and ammonium chloride to form methyl cyclopropane carboxamide.", "Methyl cyclopropane carboxamide is reacted with sodium nitrite and sodium sulfite to form the diazonium salt.", "The diazonium salt is reacted with sodium bicarbonate to form the corresponding phenol.", "The phenol is reacted with acetic anhydride and ethanol to form the corresponding acetate.", "The acetate is reduced with sodium borohydride to form the corresponding alcohol.", "The alcohol is reacted with acetone and hydrogen chloride gas to form the corresponding hydrochloride salt.", "The hydrochloride salt is reacted with sodium cyanoborohydride and N,N-dimethylformamide to form the corresponding amine.", "The amine is reacted with triethylamine and chloroacetyl chloride to form the corresponding acetyl chloride.", "The acetyl chloride is reacted with sodium chloride and water to form the final product, rac-N-[(1R,2R)-2-aminocyclopropyl]acetamide hydrochloride, trans." ] } | |
CAS番号 |
1955556-77-0 |
分子式 |
C5H11ClN2O |
分子量 |
150.6 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



